molecular formula C12H20N2 B13273012 (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine

(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B13273012
M. Wt: 192.30 g/mol
InChI Key: GFHDGHWXMATGCK-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2 It is characterized by the presence of a pyridine ring and a dimethylpropyl group attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The pyridine ring can coordinate with metal ions, influencing catalytic processes in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine is unique due to the presence of the bulky dimethylpropyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs with specific properties .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2,2-dimethyl-N-(2-pyridin-2-ylethyl)propan-1-amine

InChI

InChI=1S/C12H20N2/c1-12(2,3)10-13-9-7-11-6-4-5-8-14-11/h4-6,8,13H,7,9-10H2,1-3H3

InChI Key

GFHDGHWXMATGCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCC1=CC=CC=N1

Origin of Product

United States

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